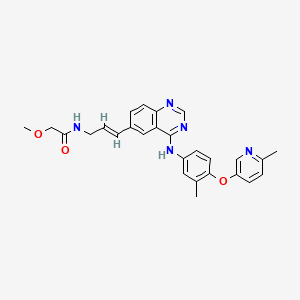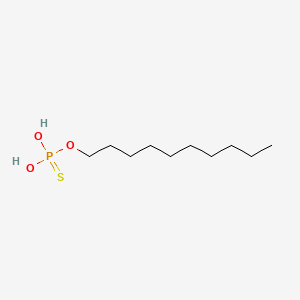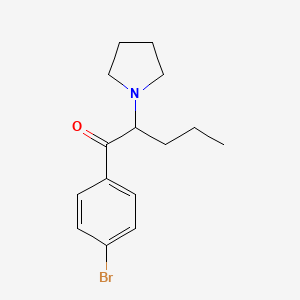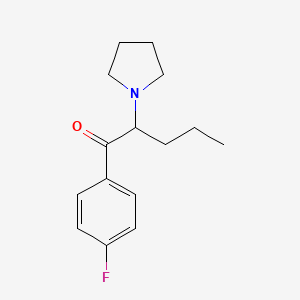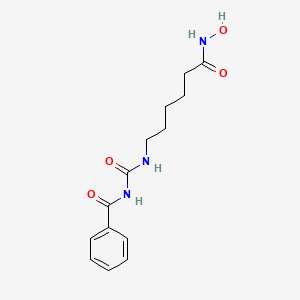
RSM-932A cation
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RSM-932A cation is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potent anticancer and antimalarial properties. It is a targeted inhibitor of choline kinase alpha, an enzyme involved in the metabolism of choline and phospholipids, which are crucial for cell membrane integrity and signaling. The overexpression of choline kinase alpha is associated with various cancers, making this compound a promising candidate for therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of RSM-932A cation involves a series of chemical reactions designed to produce a compound with high specificity and potency. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
RSM-932A cation undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others to alter its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered chemical and biological properties. These derivatives are often studied for their enhanced or modified activity against specific targets .
科学研究应用
RSM-932A cation has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of choline kinase alpha and its effects on phospholipid metabolism.
Biology: Employed in research to understand the role of choline kinase alpha in cell signaling and membrane integrity.
Medicine: Investigated for its potential as an anticancer and antimalarial agent. It has shown promising results in preclinical studies for the treatment of various cancers and malaria.
Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery and development
作用机制
The mechanism of action of RSM-932A cation involves the inhibition of choline kinase alpha, which is responsible for the phosphorylation of choline to phosphocholine. This inhibition disrupts the synthesis of phosphatidylcholine, a major component of cell membranes, leading to impaired cell membrane integrity and signaling. The compound’s molecular targets include choline kinase alpha and associated pathways involved in cell proliferation and survival .
相似化合物的比较
RSM-932A cation is unique compared to other choline kinase inhibitors due to its high specificity and potency. Similar compounds include:
MN58b: Another choline kinase inhibitor with similar mechanisms but different structural properties.
Hemicholinium-3: An earlier generation choline kinase inhibitor with higher toxicity and lower specificity.
TCD-717: A compound structurally related to this compound, currently in clinical trials for its anticancer properties
属性
CAS 编号 |
850993-73-6 |
|---|---|
分子式 |
C46H38Cl2N4+2 |
分子量 |
717.7 g/mol |
IUPAC 名称 |
1-[[4-[4-[[4-(4-chloro-N-methylanilino)quinolin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-(4-chlorophenyl)-N-methylquinolin-1-ium-4-amine |
InChI |
InChI=1S/C46H38Cl2N4/c1-49(39-23-19-37(47)20-24-39)43-27-29-51(45-9-5-3-7-41(43)45)31-33-11-15-35(16-12-33)36-17-13-34(14-18-36)32-52-30-28-44(42-8-4-6-10-46(42)52)50(2)40-25-21-38(48)22-26-40/h3-30H,31-32H2,1-2H3/q+2 |
InChI 键 |
QGYGTMZEJNOHNU-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=C(C=C1)Cl)C2=CC=[N+](C3=CC=CC=C32)CC4=CC=C(C=C4)C5=CC=C(C=C5)C[N+]6=CC=C(C7=CC=CC=C76)N(C)C8=CC=C(C=C8)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


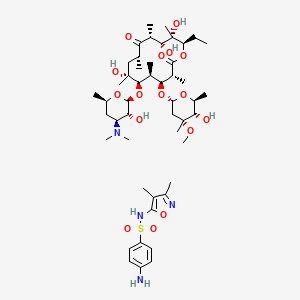
![3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B3063973.png)
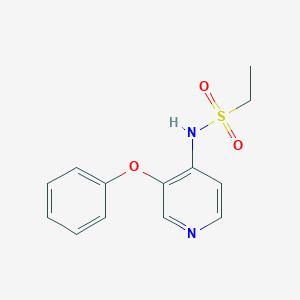
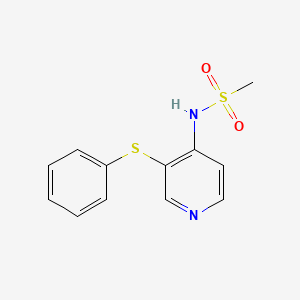
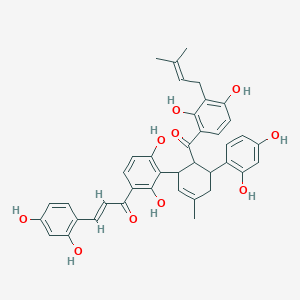
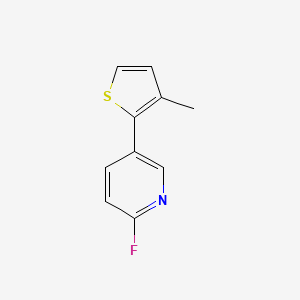
![2-[4-(Aminomethyl)anilino]-2-oxoacetic acid](/img/structure/B3063999.png)

